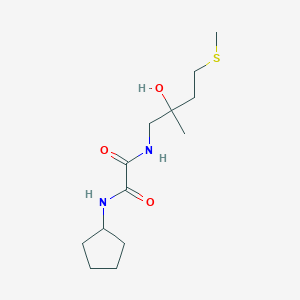

N1-cyclopentyl-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

Description

N1-cyclopentyl-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is an oxalamide derivative characterized by a cyclopentyl group at the N1 position and a branched alkyl chain with hydroxyl and methylthio substituents at the N2 position.

Properties

IUPAC Name |

N'-cyclopentyl-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3S/c1-13(18,7-8-19-2)9-14-11(16)12(17)15-10-5-3-4-6-10/h10,18H,3-9H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDDXQSYMARWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NC1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclopentyl-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 302.40 g/mol. The structure features a cyclopentyl group and an oxalamide functional group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₂O₃S |

| Molar Mass | 302.40 g/mol |

| Solubility | Moderate in polar solvents |

| Melting Point | Varies (typical range for oxalamides) |

Research indicates that compounds containing oxalamide structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The mechanisms may involve:

- Enzyme Inhibition : Compounds like this compound can inhibit specific enzymes that are critical for the growth and proliferation of pathogens or cancer cells.

- Protein Binding : The ability to form stable complexes with target proteins may enhance its therapeutic efficacy.

Case Studies and Research Findings

- Antimicrobial Activity : Similar oxalamides have been shown to possess antimicrobial properties against various bacterial strains. For instance, studies on related compounds indicate that they inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as antibiotic agents.

- Anticancer Properties : Preliminary studies have demonstrated that oxalamides can inhibit the proliferation of cancer cell lines. For example, derivatives of similar compounds have been observed to induce apoptosis in melanoma and ovarian cancer cells in vitro .

- Toxicological Studies : Investigations into the safety profile of oxalamides indicate that while they exhibit promising biological activities, their toxicity must be carefully evaluated. In vivo studies are essential to determine the therapeutic index and safety margins for potential clinical applications.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- The hydroxy-methylthio-butyl chain in the target compound introduces both polar (hydroxyl) and hydrophobic (methylthio) functionalities, distinguishing it from thiazolyl or aromatic substituents in analogs.

- Cyclopentyl groups (target compound and compound 41) enhance steric bulk compared to cyclohexenylethyl or indole-containing groups .

Physical and Material Properties

Hydrogen Bonding and Crystallization

- Oxalamides form strong hydrogen bonds between N-H and C=O groups, with minimal influence from alkyl substituents (). The target compound’s hydroxyl group may introduce additional hydrogen-bonding interactions, affecting crystallization kinetics ().

- Thermal Stability : Heating oxalamides above 260°C can degrade hydrogen-bonded networks (). The methylthio group in the target compound may lower thermal stability compared to purely alkyl-substituted oxalamides.

Table 2: Key Physical Properties

Q & A

What are the recommended synthetic protocols for N1-cyclopentyl-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide, and how can purity be optimized?

Basic Research Question

The synthesis of oxalamide derivatives typically involves coupling cyclopentylamine with a functionalized hydroxyl-methylthio-butyl moiety. A stepwise approach includes:

- Amide bond formation : Use oxalyl chloride or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the oxalic acid intermediate.

- Protection/deprotection strategies : For the hydroxyl and methylthio groups, employ tert-butyldimethylsilyl (TBS) or benzyl ether protections to prevent side reactions .

- Purification : Silica gel chromatography or preparative HPLC (with acetonitrile/TFA gradients) achieves >95% purity. Confirm purity via UPLC-MS (e.g., λ = 215 nm, retention time alignment) .

Advanced Consideration : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization of the chiral hydroxy group. For scale-up, transition from batch to continuous flow reactors to enhance reproducibility .

How does the structural conformation of this oxalamide influence its biological activity, particularly in enzyme inhibition?

Advanced Research Question

The compound’s N1-cyclopentyl and N2-(hydroxy-methylthio-butyl) groups determine its binding to metalloenzymes like bacterial methionine aminopeptidase (MetAP1). Key structural insights:

- Metal coordination : The oxalamide carbonyl and hydroxyl groups act as bidentate ligands for auxiliary metal ions (e.g., Co²⁺ in PDB:2EVO), stabilizing enzyme-inhibitor complexes .

- Hydrophobic interactions : The cyclopentyl group occupies hydrophobic pockets in enzyme active sites, while the methylthio moiety enhances membrane permeability .

Methodological Validation : Use X-ray crystallography (as in 2EVO) or DFT calculations to map binding interactions. Compare IC₅₀ values against analogs (e.g., N1-cyclohexyl derivatives) to quantify structure-activity relationships .

What analytical techniques are critical for resolving contradictions in spectral data for this compound?

Basic Research Question

Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Key protocols:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the cyclopentyl and hydroxy-methylthio-butyl groups. For example, the hydroxy proton appears as a broad singlet (δ ~5.5 ppm) .

- High-resolution MS : Use ESI-TOF to distinguish [M+H]⁺ (theoretical m/z for C₁₄H₂₅N₂O₃S: 325.15) from adducts or impurities .

- XRD : Resolve stereochemical ambiguities (e.g., hydroxyl group configuration) via single-crystal diffraction .

Advanced Application : Pair molecular dynamics simulations with experimental data to model dynamic conformational changes in solution .

How does this compound compare to other oxalamides in modulating polymer crystallization kinetics?

Advanced Research Question

Oxalamides act as nucleating agents in biodegradable polyesters (e.g., polyhydroxyalkanoates, PHB). Key comparisons:

- Nucleation efficiency : The methylthio and hydroxy groups enhance miscibility with PHB melts, promoting heterogeneous crystallization. Compare crystallization half-times (t₁/₂) via DSC cooling scans .

- Thermal stability : The cyclopentyl group increases thermal degradation resistance (TGA data) relative to linear alkyl analogs .

Experimental Design : Blend the compound with PHB (1-5 wt%), monitor isothermal crystallization via Avrami analysis, and correlate with polarized optical microscopy (spherulite growth rates) .

What are the methodological challenges in studying this compound’s metabolic stability in vitro?

Advanced Research Question

The methylthio group is susceptible to oxidative metabolism (e.g., CYP450 enzymes), complicating pharmacokinetic studies. Strategies include:

- LC-MS/MS metabolic profiling : Incubate with liver microsomes (human/rat), and identify sulfoxide/sulfone metabolites using positive-ion mode MRM .

- Stabilization : Add antioxidants (e.g., ascorbic acid) to incubation buffers to suppress artifactual oxidation .

Data Interpretation : Compare half-life (t₁/₂) with controls (e.g., N1-cyclopentyl-N2-(2-hydroxybutyl)oxalamide) to isolate methylthio-specific degradation pathways .

How can computational modeling guide the design of derivatives with improved target selectivity?

Advanced Research Question

Leverage in silico tools to predict off-target effects and optimize selectivity:

- Docking studies : Use AutoDock Vina to screen against homologous enzymes (e.g., MetAP1 vs. MetAP2) and prioritize derivatives with lower binding energy ΔG .

- ADMET prediction : Apply QSAR models (e.g., SwissADME) to balance solubility (LogP <3) and permeability (TPSA <90 Ų) while retaining activity .

Validation : Synthesize top candidates (e.g., replacing cyclopentyl with cyclohexyl) and validate selectivity via enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.